Allylisopropylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylpent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINLFAQOKAHXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952350 | |
| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-78-5 | |
| Record name | 2-(1-Methylethyl)-4-pentenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylisopropylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ISOPROPYL-4-PENTENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOF4719QS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action in Heme Biosynthesis Pathway Dysregulation
Induction of δ-Aminolevulinate Synthase (ALAS) Activity
The primary and most well-documented effect of allylisopropylacetamide is the potent induction of δ-aminolevulinate synthase (ALAS), the first and rate-controlling enzyme in the heme synthesis cascade. This induction leads to a massive increase in the production of δ-aminolevulinate (ALA), the initial building block for porphyrins. The mechanisms underlying this induction are complex, involving direct effects on gene transcription and indirect effects mediated by the depletion of the regulatory heme pool.
Transcriptional Regulation of ALAS Gene Expression
Research indicates that porphyrogenic drugs, including derivatives of this compound, directly stimulate the genetic transcription of ALAS. Studies using 2-propyl-2-isopropylacetamide, a related compound, demonstrated an increased rate of transcription of the ALAS gene in primary cultures of chick embryo hepatocytes nih.gov. This suggests that AIA or its metabolites can interact with cellular machinery to enhance the synthesis of ALAS messenger RNA (mRNA) from its DNA template. This transcriptional activation is a key initial step in the dramatic increase in the enzyme's production. The model of regulation suggests that while inducing drugs directly stimulate gene transcription, the end-product, heme, provides a separate layer of post-transcriptional control nih.gov.
Post-Transcriptional Modulation of ALAS mRNA Stability
While AIA upregulates the transcription of the ALAS gene, the stability of the resulting ALAS mRNA is tightly regulated by heme. Heme, or its oxidized form hemin (B1673052), acts to decrease the half-life of ALAS mRNA, thereby providing a negative feedback mechanism. In experimental models designed to study this effect, hepatocytes are first treated with AIA to induce a high starting level of ALAS mRNA nih.gov. Subsequent addition of hemin leads to a rapid degradation of this mRNA. One study found that in the presence of hemin, the half-life of ALAS mRNA was reduced to 80 minutes, compared to 220 minutes in cells without added hemin nih.gov. Another investigation reported a decrease in the mRNA half-life from approximately 3.5 hours to 1.2 hours upon heme treatment nih.gov. This heme-mediated destabilization of the mRNA requires ongoing protein synthesis, suggesting the involvement of a labile protein factor in the degradation process nih.gov.
| Experimental Condition | ALAS mRNA Half-life | Source |
| Hepatocytes treated with AIA (control) | 220 minutes | nih.gov |
| Hepatocytes treated with AIA, then hemin | 80 minutes | nih.gov |
| Hepatocytes (control) | ~3.5 hours | nih.gov |
| Hepatocytes treated with heme | ~1.2 hours | nih.gov |
Influence of Regulatory Heme Pool Dynamics on ALAS Activity
A central mechanism of AIA's action is its effect on the intracellular "regulatory" or "free" heme pool. AIA is known to cause the destruction of heme-containing proteins, particularly cytochrome P-450 enzymes in the liver nih.govnih.gov. This process involves the formation of N-alkylated protoporphyrin IX derivatives, where a reactive metabolite of AIA covalently binds to the heme prosthetic group, inactivating the enzyme nih.gov.
This destruction of cytochrome P-450 leads to a depletion of the regulatory heme pool. This pool is responsible for the feedback repression of ALAS synthesis and the inhibition of the transport of the ALAS precursor protein into the mitochondria nih.govnih.gov. By lowering the concentration of regulatory heme, AIA effectively removes this natural brake on the heme synthesis pathway. The diminished feedback repression leads to sustained, high-level synthesis of the ALAS enzyme, resulting in a dramatic and pathological overproduction of ALA and subsequent heme precursors.
Effects on Other Heme Pathway Enzymes
While the primary impact of this compound is on ALAS induction, its profound disruption of the pathway has consequences for other enzymes involved in heme synthesis.
Modulation of Ferrochelatase Activity
Ferrochelatase is the terminal enzyme of the heme biosynthetic pathway, responsible for inserting ferrous iron into protoporphyrin IX to form heme. The N-alkylated porphyrins that are formed as metabolites from the interaction of AIA with cytochrome P-450 are known to be potent, tight-binding competitive inhibitors of ferrochelatase frontiersin.org. This inhibition of the final step of heme synthesis contributes to the accumulation of the substrate protoporphyrin IX. The combined effect of massive ALAS induction and ferrochelatase inhibition leads to a significant bottleneck at the end of the pathway, exacerbating the accumulation of porphyrin intermediates. While AIA metabolites inhibit ferrochelatase activity, studies have shown that the administration of AIA itself causes little to no increase in the amount of ferrochelatase enzyme.
| Enzyme | Effect of this compound (AIA) / Metabolites | Research Finding |
| δ-Aminolevulinate Synthase (ALAS) | Potent Induction | AIA increases ALAS gene transcription and depletes the regulatory heme pool, removing feedback inhibition. |
| Ferrochelatase | Inhibition of Activity | AIA metabolites (N-alkylated porphyrins) are potent competitive inhibitors of the enzyme. |
| Porphobilinogen (B132115) Deaminase (PBG-D) | No Direct Effect Reported | The enzyme's capacity is overwhelmed by the massive substrate influx from ALAS induction. |
| ALA Dehydratase | No Effect | AIA treatment alone was found to have no effect on ALA dehydratase activity. nih.gov |
Impact on Porphobilinogen Deaminase (PBG-D) Activity
Porphobilinogen deaminase (PBG-D), also known as hydroxymethylbilane (B3061235) synthase, is the third enzyme in the pathway, polymerizing four molecules of porphobilinogen into hydroxymethylbilane. There is no strong evidence to suggest that this compound directly activates or inhibits PBG-D. Instead, the effect on this stage of the pathway is largely indirect. The profound induction of ALAS leads to a massive overproduction of ALA, which is then converted to porphobilinogen (PBG) by ALA dehydratase. The sheer volume of PBG produced can overwhelm the catalytic capacity of the PBG-D enzyme, making it a new rate-limiting step. This leads to the significant accumulation and subsequent excretion of ALA and PBG, a hallmark of acute intermittent porphyria, a condition mimicked by AIA administration. One study noted that treatment with AIA had no effect on the activity of ALA dehydratase, the enzyme immediately preceding PBG-D nih.gov.
Alterations in Other Heme Biosynthesis Intermediates
The administration of this compound leads to a notable increase in the levels of hepatic porphyrins nih.gov. While the primary action of the compound is the induction of δ-aminolevulinate synthase (ALAS), the rate-limiting enzyme in heme synthesis, this upstream induction consequently affects the concentration of downstream intermediates. Studies have demonstrated that this compound and the related compound propylisopropylacetamide (B1218458) both elevate hepatic porphyrin levels to varying degrees nih.gov. This accumulation suggests that the increased production of heme precursors, initiated by ALAS induction, outpaces the capacity of subsequent enzymes in the pathway to process them, leading to a buildup of these intermediates within the liver.
Metabolic Feedback and Regulatory Interventions
The induction of heme biosynthesis enzymes by this compound is subject to several metabolic feedback and regulatory controls. These interventions highlight the complex interplay between nutrient availability, hormonal signaling, and the body's response to porphyrinogenic agents.
Glucose Effect on Enzyme Induction
The "glucose effect" refers to the repressive action of glucose on the induction of ALAS. In studies using isolated rat hepatocytes, glucose has been shown to inhibit the induction of both δ-aminolevulinic acid synthase and ferrochelatase by this compound nih.gov. This inhibitory action is not universal among all carbohydrates; similar effects were observed with fructose (B13574) and 2-deoxyglucose, but not with galactose, mannose, glycerol, pyruvate, or lactate (B86563) nih.gov. The mechanism of this repression is a cornerstone of therapy for acute porphyria attacks, where high carbohydrate intake is used to decrease the overproduction of heme precursors.
Cobalt-Mediated Inhibition of ALAS Induction
Cobalt exerts a potent inhibitory effect on the induction of ALAS by this compound. Research has demonstrated that cobalt can almost completely block the drug's ability to induce this key enzyme in the liver. This inhibition is time-dependent, being most effective when cobalt is administered shortly before the porphyrinogenic agent. The mechanism of cobalt's action is linked to its potent induction of heme oxygenase, the enzyme responsible for heme degradation. By increasing heme oxygenase activity, cobalt reduces the intracellular heme pool, which in turn influences the regulation of ALAS.
Role of Dibutyryl Cyclic AMP in Enzyme Induction
Dibutyryl cyclic AMP (dbcAMP), a cell-permeable analog of cyclic AMP (cAMP), plays a significant role in modulating the induction of ALAS. In isolated rat hepatocytes, dbcAMP has been found to enhance the inducing effect of this compound on ALAS nih.gov. This suggests that the cAMP signaling pathway is involved in the potentiation of ALAS induction.
Furthermore, dbcAMP can counteract the repressive "glucose effect." The inhibition of ALAS and ferrochelatase induction by glucose can be reversed by increasing concentrations of dibutyryl cyclic AMP nih.govnih.gov. This indicates a complex regulatory interplay where cAMP signaling can override the repressive signals initiated by glucose metabolism, thereby promoting the synthesis of heme pathway enzymes even in the presence of glucose.
Interactive Data Table: Summary of Regulatory Effects on Enzyme Induction
| Regulator | Target Enzyme(s) | Effect on this compound-Induced Induction | Key Findings |
| Glucose | δ-Aminolevulinate Synthase, Ferrochelatase | Inhibition | Repressive effect is specific to certain carbohydrates (e.g., fructose) and is a known therapeutic principle. |
| Cobalt | δ-Aminolevulinate Synthase | Potent Inhibition | Action is mediated through the induction of heme oxygenase, leading to a decrease in the regulatory heme pool. |
| Dibutyryl cyclic AMP | δ-Aminolevulinate Synthase, Ferrochelatase | Enhancement / Reversal of Inhibition | Potentiates the inducing effect of this compound and can reverse the inhibitory effect of glucose. |
Interaction with Cytochrome P450 Cyp Enzyme Systems
Cytochrome P450 Induction by Allylisopropylacetamide
This compound is recognized for its ability to induce the expression of certain cytochrome P450 enzymes. This induction is a cellular response to the presence of the compound, leading to an increased synthesis of specific CYP proteins. The primary mechanism underlying this induction is the transcriptional activation of the genes encoding these enzymes, resulting in higher levels of their corresponding messenger RNA (mRNA).
Research has demonstrated that this compound administration leads to an increase in the levels of specific cytochrome P450 mRNA species in the liver. nih.gov This indicates that the compound acts at the level of gene transcription to enhance the production of these enzymes. Studies in rats have shown that this compound, along with other agents like phenobarbitone and dexamethasone, induces distinct cytochrome P450-mRNA species. nih.gov Interestingly, while the synthesis of the heme biosynthetic enzyme, 5-aminolevulinate synthase, is regulated by the cellular heme pool, the induction of cytochrome P450 mRNA by this compound appears to be independent of heme levels. nih.gov This suggests that even when heme levels are lowered, the induction of cytochrome P450 gene transcription proceeds, highlighting a distinct regulatory pathway for this process. nih.gov
The induction of CYP enzymes is a key aspect of drug-drug interactions, as it can accelerate the metabolism of other concurrently administered drugs, potentially leading to therapeutic failure. evotec.com The standard method for assessing induction potential involves evaluating the fold-change in mRNA expression of specific CYP isoforms, such as CYP1A2, CYP2B6, and CYP3A4, in response to a test compound. bioivt.comwuxiapptec.com A significant increase in mRNA levels, typically a two-fold or greater change, is considered a positive induction finding. wuxiapptec.com
The inductive effects of this compound are not uniform across all cytochrome P450 isozymes. Instead, it exhibits a differential effect, selectively inducing certain isoforms. Studies have shown that this compound is a selective inducer of phenobarbital-inducible P450 isozymes. researchgate.netnih.gov This selectivity is a crucial aspect of its pharmacological profile.
In studies involving mouse brain microsomes and mitochondria, this compound was among the porphyrinogenic agents investigated for their effects on the expression of specific CYP isoenzymes, including CYP2E1, CYP2B1, and CYP3A4. cdnsciencepub.comcdnsciencepub.com These studies highlight the tissue-specific and isozyme-specific nature of CYP induction by various chemical agents. The differential expression of CYP isozymes in response to inducers like this compound can lead to significant alterations in the metabolic landscape of the liver and other tissues, impacting the disposition of both endogenous and exogenous substances. psu.edu
Mechanism-Based Inactivation of Cytochrome P450
In addition to induction, this compound is a well-established mechanism-based inactivator of cytochrome P450 enzymes. nih.govnih.govnih.gov This process, also known as suicide inhibition, involves the metabolic activation of this compound by the CYP enzyme into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. nih.govresearchgate.net
A key feature of the mechanism-based inactivation by this compound is the destruction of the heme prosthetic group within the cytochrome P450 enzyme. nih.govnih.gov The allyl group of this compound is oxidized by the CYP enzyme, leading to the formation of a reactive species that attacks the heme molecule. nih.govoup.com This process results in the chemical modification and subsequent degradation of the heme, rendering the enzyme catalytically inactive. nih.gov This destruction of the heme moiety is a hallmark of the porphyrinogenic action of this compound. nih.govcdnsciencepub.com
The destruction of the heme moiety by this compound leads to the formation of specific products known as N-alkylprotoporphyrins. nih.govresearchgate.net The reactive metabolite of this compound alkylates one of the nitrogen atoms of the protoporphyrin IX ring of heme. oup.com This N-alkylated porphyrin then detaches from the apoprotein. oup.com The formation of these N-alkylprotoporphyrins has been observed both in vivo and in vitro following exposure to this compound. nih.govoup.com These adducts are considered biomarkers of mechanism-based inactivation of CYP enzymes by certain xenobiotics. researchgate.net
Studies have identified that specific human cytochrome P450 enzymes are susceptible to this mechanism-based inactivation by this compound, although the formation of N-alkylprotoporphyrin IX was not observed with all tested human P450 enzymes in one study. nih.gov The formation of these N-alkylated porphyrins is a critical step in the disruption of heme biosynthesis. researchgate.net
The dual actions of this compound—destruction of existing CYP heme and induction of new CYP synthesis—lead to a significant depletion of the hepatic heme pool. nih.govniph.go.jp The destruction of heme directly reduces the amount of available heme. nih.gov Simultaneously, the induction of CYP apoprotein synthesis creates a higher demand for new heme to constitute functional enzymes. oup.com This increased demand, coupled with the ongoing destruction, results in a state of heme deficiency within the liver cells. nih.govniph.go.jp
This depletion of the "free" or regulatory heme pool is a critical consequence of this compound exposure. nih.govmdpi.com The regulatory heme pool plays a crucial role in the feedback inhibition of 5-aminolevulinate synthase (ALAS), the rate-limiting enzyme in the heme biosynthesis pathway. niph.go.jpmdpi.com By depleting this pool, this compound removes the inhibitory signal, leading to the induction of ALAS and a subsequent overproduction of porphyrin precursors. niph.go.jpmdpi.com Exogenously supplied heme can be incorporated into the hepatic microsomal hemoprotein, suggesting it can enter the "unassigned" heme pool used for cytochrome P-450 formation. nih.gov
Metabolism and Reactive Intermediate Formation
Pathways of Allylisopropylacetamide Biotransformation
The biotransformation of this compound proceeds through several key pathways, all of which are dependent on the versatile oxidative power of the cytochrome P450 enzyme system. nih.gov These pathways ultimately determine the metabolic fate of the compound and the generation of its biologically active metabolites.
Cytochrome P450-Dependent Hydroxylation (Aliphatic and Allylic)
The initial metabolic attacks on the this compound molecule often involve hydroxylation, a reaction catalyzed by cytochrome P450 enzymes that introduces a hydroxyl group (-OH) onto the carbon skeleton. nih.govnih.gov This process can occur at two principal locations:
Aliphatic Hydroxylation: This involves the hydroxylation of the isopropyl group, specifically at the C-3' position. nih.gov
Allylic Hydroxylation: This targets the carbon atom adjacent to the double bond of the allyl group (C-3 position). nih.gov
These hydroxylation reactions represent significant routes in the metabolism of this compound. nih.gov
Olefin Oxidation and Gamma-Lactone Formation
The most significant pathway in the biotransformation of this compound is the oxidation of its olefinic (double) bond. nih.gov This process is also mediated by cytochrome P450 and is the primary route leading to the formation of a stable γ-butyrolactone metabolite. nih.govmdpi.comorganic-chemistry.org The conversion to this lactone is not a direct step but rather the result of a cascade of reactions involving highly reactive intermediates. nih.gov
Identification and Characterization of Reactive Metabolites
The metabolic activation of this compound is characterized by the formation of transient, highly reactive intermediates. nih.govwikipedia.org These short-lived molecules are the key players in the subsequent interactions with cellular macromolecules.
Formation of this compound Epoxide
The initial product of the cytochrome P450-catalyzed oxidation of the allyl group is a highly reactive epoxide. nih.govnih.gov An epoxide is a cyclic ether with a three-membered ring, and its strained nature makes it susceptible to attack by nucleophiles. The formation of this compound epoxide is a critical step in the bioactivation pathway. nih.gov Studies using oxygen-18 (¹⁸O₂) labeling have provided strong evidence for the formation of this epoxide intermediate. nih.gov
Intramolecular Rearrangement to Protonated Iminolactone
The this compound epoxide is not a stable endpoint. Instead, it undergoes a rapid intramolecular rearrangement. nih.gov This rearrangement leads to the formation of a protonated iminolactone. This intermediate is also highly reactive and is a crucial precursor to the final stable lactone metabolite. nih.gov The existence of this iminolactone intermediate is supported by mechanistic studies involving isotopic labeling. nih.gov Interestingly, the expected dihydrodiol metabolite, which would result from the direct hydrolysis of the epoxide, has not been detected in incubation products, further supporting the rapid rearrangement to the iminolactone. nih.gov
Mechanisms of Cellular Alkylation by Reactive Intermediates
The reactive intermediates generated during the metabolism of this compound, namely the epoxide and the protonated iminolactone, are electrophilic species. This means they are electron-deficient and readily react with nucleophiles, which are electron-rich molecules. researchgate.netmdpi.com This reactivity is the basis for their ability to alkylate cellular constituents.
The epoxide and protonated iminolactone can covalently bind to cellular macromolecules such as proteins and DNA. nih.govoup.com This alkylation process can disrupt the normal function of these essential biomolecules. For instance, the alkylation of the prosthetic heme of cytochrome P450 enzymes by reactive metabolites of compounds structurally related to this compound has been observed, leading to the inactivation of the enzyme. oup.comresearchgate.netoup.com This process, known as suicide inactivation, highlights the potent and targeted nature of these reactive intermediates. nih.gov The turnover of approximately 201 molecules of this compound per molecule of P450 has been reported to cause inactivation in phenobarbital-induced rat liver microsomes. nih.gov
Degradation of Hepatic Microsomal Heme to Non-Physiological Pyrrolic Compounds
The administration of this compound is known to cause a significant decrease in the concentration of hepatic microsomal heme and cytochrome P-450. nih.gov This phenomenon is not due to an inhibition of heme synthesis per se, but rather to an accelerated degradation of existing heme, specifically the prosthetic heme group of cytochrome P-450 enzymes. nih.govnih.gov This process results in the formation of abnormal, non-physiological pyrrolic compounds, which are visibly characterized as green pigments. researchgate.net
The underlying mechanism for this heme destruction is a process known as mechanism-based inactivation, or "suicide" inactivation, of cytochrome P-450. nih.gov AIA, possessing a terminal olefinic (allyl) group, serves as a substrate for cytochrome P-450. During the catalytic cycle, the enzyme metabolizes AIA, leading to the generation of a reactive intermediate. This intermediate, instead of being released as a stable metabolite, covalently binds to the enzyme's own prosthetic heme group. nih.govoup.com
Detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, has elucidated the structure of these non-physiological pyrrolic compounds. nih.govnih.gov They have been identified as N-alkylated protoporphyrin IX derivatives. nih.govoup.com In the case of AIA, the reactive metabolite alkylates one of the nitrogen atoms of the pyrrole (B145914) rings of the protoporphyrin IX molecule. nih.govoup.com
The specific chemical transformation involves the addition of a hydroxyl group to the internal carbon of AIA's allyl group and the attachment of a porphyrin nitrogen to the terminal carbon of the double bond. nih.gov A subsequent intramolecular reaction occurs where the newly introduced hydroxyl group reacts with the amide group of the AIA moiety, forming a lactone ring. nih.gov This entire N-alkylated protoporphyrin IX structure, derived from the covalent adduction of the AIA metabolite to the heme, constitutes the "green pigment." nih.govpnas.org
The formation of these heme adducts leads to the irreversible inactivation of the cytochrome P-450 enzyme, as the prosthetic group is now chemically altered and can no longer function in electron transport and oxygen activation. nih.govnih.gov The N-alkylated porphyrin is then released from the apoprotein. oup.com This destruction of the cytochrome P-450 heme contributes to the depletion of the regulatory hepatic heme pool. oup.com The consequence of this heme depletion is a compensatory up-regulation of δ-aminolevulinate synthase (ALAS), the rate-limiting enzyme in the heme biosynthetic pathway, a key feature of drug-induced porphyria. oup.comresearchgate.net
It is important to note that this degradation pathway is considered abnormal because it does not follow the physiological route of heme catabolism mediated by the enzyme heme oxygenase, which would typically produce biliverdin, iron, and carbon monoxide.
Research Findings on this compound-Induced Heme Degradation
| Finding | Description | References |
| Mechanism of Heme Destruction | Mechanism-based ("suicide") inactivation of cytochrome P-450. The enzyme metabolizes AIA to a reactive intermediate that covalently binds to the prosthetic heme. | nih.gov |
| Identity of Degradation Products | N-alkylated protoporphyrin IX derivatives, also referred to as "green pigments". | nih.govresearchgate.netpnas.org |
| Structure of the Heme Adduct | The N-alkyl moiety is derived from AIA with a hydroxyl group on the internal carbon and a porphyrin nitrogen on the terminal carbon of the original double bond, which then forms a lactone ring. | nih.gov |
| Consequence of Adduct Formation | Irreversible inactivation of cytochrome P-450 and depletion of the hepatic free heme pool. | nih.govoup.com |
| Downstream Effect | Upregulation of δ-aminolevulinate synthase (ALAS) activity due to depletion of the regulatory heme pool. | oup.comresearchgate.net |
Pathophysiological Consequences and Models of Porphyria
Induction of Experimental Porphyria in Animal Models
Allylisopropylacetamide has been instrumental in creating experimental models of porphyria across various animal species. Its administration leads to a biochemical state that closely resembles the human condition, particularly the acute hepatic porphyrias. This is primarily due to its ability to induce δ-aminolevulinate synthase (ALAS), the first and rate-limiting enzyme in the heme biosynthetic pathway, leading to an overproduction and accumulation of porphyrin precursors. semanticscholar.org
In murine models, particularly those genetically predisposed to Acute Intermittent Porphyria (AIP), this compound is a potent inducer of the porphyric state. conicet.gov.arconicet.gov.ar These mouse models, which have a partial deficiency of the enzyme porphobilinogen (B132115) deaminase, exhibit biochemical and neurological characteristics similar to human AIP when treated with AIA. conicet.gov.ar The administration of AIA in these models triggers a significant increase in the activity of hepatic δ-aminolevulinate synthase (ALA-S), leading to the accumulation of heme precursors. conicet.gov.ar Notably, some studies have reported that male AIP mice treated with AIA develop neurological signs that mimic those seen during acute attacks in humans. conicet.gov.ar
| Animal Model | Key Findings with this compound (AIA) | Reference |
| AIP Mouse Model | Induces a biochemical and neurological state similar to human AIP. Triggers neurological signs in male mice. | conicet.gov.arconicet.gov.ar |
| CF1 Mice | AIA administration leads to alterations in brain metabolism and affects mitochondrial respiratory chain complexes. | nih.gov |
The use of this compound to induce experimental porphyria extends beyond murine models to include rabbits, rats, and fowls. In rabbits, AIA has been shown to cause a significant excretion of porphobilinogen and uroporphyrin. royalsocietypublishing.org However, the response can be variable, with some rabbits excreting large amounts while others produce little, suggesting individual differences in liver metabolism of the drug. royalsocietypublishing.org Rabbits intoxicated with AIA also exhibited constipation, poor appetite, and weight loss. royalsocietypublishing.org
Studies in rats have demonstrated that AIA administration leads to a condition biochemically resembling human acute intermittent porphyria. semanticscholar.orgnih.gov This includes increased urinary excretion of porphyrin precursors and induction of hepatic ALA-S. nih.govnih.gov Furthermore, AIA treatment in rats is associated with hepatic hypertrophy, proliferation of the smooth endoplasmic reticulum, and accumulation of lipids in hepatocytes. semanticscholar.org In fowls, intoxication with AIA also resulted in the excretion of high levels of porphobilinogen and porphyrins. royalsocietypublishing.org
A novel rabbit model for variegate porphyria (VP) has been developed using combined administrations of AIA and rifampicin (B610482). This model resulted in halved hepatic protoporphyrinogen (B1215707) oxidase (PPOX) activity, the enzyme deficient in VP, and led to an accumulation of heme precursors, lipid peroxidation, and inflammation. nih.govunav.edu
While animal models induced by this compound are invaluable for research, there are both similarities and differences when compared to human acute porphyria. The biochemical hallmark of acute porphyria, the overproduction and excretion of porphyrin precursors like porphobilinogen and δ-aminolevulinic acid, is successfully replicated in these animal models. semanticscholar.orgroyalsocietypublishing.orgnih.gov
However, a key difference lies in the manifestation of severe neurological symptoms. While human acute porphyria can lead to severe and sometimes fatal paralysis, this is not consistently observed in animal models treated with AIA alone. royalsocietypublishing.org For instance, studies in rabbits, fowls, and rats reported the absence of paralysis despite high levels of porphyrin precursor excretion. royalsocietypublishing.org Histopathological studies of the nervous system in these animals also found no unequivocal evidence of myelin degeneration. royalsocietypublishing.org In contrast, some murine models of AIP do exhibit neurological signs when treated with AIA. conicet.gov.ar The rabbit model of variegate porphyria induced by AIA and rifampicin showed motor impairment. nih.gov
The autonomic symptoms seen in human acute attacks, such as hypertension, have been replicated in the rabbit model of variegate porphyria. nih.gov
Neurological and Neurotoxicological Manifestations
The neurological and neurotoxicological consequences of porphyria are among the most severe aspects of the disease. Animal models treated with this compound provide a platform to investigate the mechanisms underlying these manifestations.
The neurological signs observed in animal models of porphyria induced by this compound can be variable. While early studies in rabbits, rats, and fowls did not report paralysis, a major feature of severe human acute porphyria, later studies in specific genetic mouse models have shown more pronounced neurological involvement. conicet.gov.arroyalsocietypublishing.org In a genetic mouse model of AIP, administration of AIA triggered neurological signs that were more pronounced in males. conicet.gov.ar Furthermore, a rabbit model of variegate porphyria, induced with a combination of AIA and rifampicin, exhibited motor impairment. nih.gov
The pathogenesis of porphyric neuropathy is thought to be complex, with the overproduction of δ-aminolevulinic acid (ALA) playing a direct neurotoxic role. researchgate.net
Recent research has focused on the impact of porphyrinogenic agents like this compound on mitochondrial function in the brain, which may underlie the neurological symptoms of acute porphyria. Studies in CF1 male mice have shown that AIA administration leads to alterations in the activity of mitochondrial respiratory chain complexes in the encephalon. nih.gov
Specifically, the activity of Complex I–III was found to be decreased by AIA. nih.gov Similarly, the activity of Complex II–III and Complex II was also significantly decreased following AIA treatment. nih.gov These findings suggest that the neurotoxic effects observed in experimental porphyria may be, at least in part, due to impaired mitochondrial respiration in brain tissue. The disruption of the mitochondrial respiratory chain can lead to a state of energy failure and oxidative stress within neuronal cells. nih.gov
| Mitochondrial Complex | Effect of this compound (AIA) in Mouse Brain | Reference |
| Complex I–III | Decreased activity | nih.gov |
| Complex II–III | Decreased activity | nih.gov |
| Complex II | Decreased activity | nih.gov |
| Complex IV | No significant variation observed | nih.gov |
Hepatic and Systemic Biochemical Alterations
This compound is a well-established porphyrinogenic agent, meaning it induces a state that biochemically resembles acute intermittent porphyria (AIP), a genetic disease in humans. semanticscholar.org Its administration in animal models triggers a cascade of dramatic biochemical changes centered in the liver.
Overproduction of Porphyrin Precursors
The hallmark of this compound-induced porphyria is the significant overproduction and subsequent accumulation of the porphyrin precursors δ-aminolevulinic acid (ALA) and porphobilinogen (PBG). journals.co.zasemanticscholar.org This occurs because this compound is a potent inducer of hepatic δ-aminolevulinate synthetase (ALAS), the first and rate-limiting enzyme in the heme biosynthesis pathway. semanticscholar.orgporphyrie.net By dramatically increasing the activity of ALAS, the compound initiates a massive influx of substrates into the heme synthesis pathway. This overwhelms the capacity of the subsequent enzymes, particularly in genetic or chemically induced models where enzyme activity might be compromised, leading to the accumulation and excretion of ALA and PBG. semanticscholar.orgjst.go.jp
In experimental studies with rats, a single administration of this compound resulted in a rapid and substantial increase in hepatic ALAS activity.
Table 1: Effect of this compound on Hepatic ALAS Activity in Rats Data sourced from studies on adult rats following a single administration of AIA.
| Time Post-Administration | Peak ALAS Activity (Approximate Fold Increase vs. Control) |
|---|---|
| 12-16 hours | ~12x |
This interactive table summarizes the peak induction of δ-aminolevulinate synthetase (ALAS) activity observed in rat liver after treatment with this compound. semanticscholar.org
Changes in Hepatic Glutathione (B108866) Metabolism
Exposure to this compound leads to significant alterations in the liver's antioxidant defense systems, specifically impacting glutathione metabolism. nih.gov Studies in rats have demonstrated that administration of the compound causes a marked decline in the hepatic concentrations of both reduced glutathione (GSH) and oxidized glutathione (GSSG). nih.gov
Interestingly, this decrease does not appear to result from an inhibition of glutathione synthesis. The activities of key enzymes in the glutathione production and regeneration pathways, such as gamma-glutamylcysteine (B196262) synthase and glutathione reductase, remain uninhibited. nih.gov This suggests that the observed depletion of the hepatic glutathione pool is a consequence of its increased utilization. nih.gov The body likely consumes glutathione at an accelerated rate to combat the biochemical stress and potential oxidative damage induced by the porphyrinogenic crisis.
Table 2: Effect of this compound on Hepatic Glutathione
| Parameter | Observation in Rat Liver | Probable Cause |
|---|---|---|
| Reduced Glutathione (GSH) | Marked Decline | Increased Utilization nih.gov |
| Oxidized Glutathione (GSSG) | Marked Decline | Increased Utilization nih.gov |
| Synthesis Enzymes | Uninhibited Activity | N/A |
This interactive table outlines the changes in hepatic glutathione concentrations following this compound administration. nih.gov
Effects on Liver Weight and Microsomal Protein Content
Concurrently, there is an increase in the total content of microsomal proteins and phospholipids. nih.govnih.gov Microsomes are fragments of the endoplasmic reticulum, and their protein content includes the vital cytochrome P-450 enzyme system, which is central to drug metabolism. While the total microsomal protein content increases, this compound also has a destructive effect on the heme component of cytochrome P-450, leading to an initial decrease in its levels. nih.govnih.govnih.gov This destruction of heme is a key part of the mechanism that triggers the induction of ALAS, as the cell attempts to replenish its depleted heme pool. researchgate.net
Table 3: Hepatic Effects of this compound Administration
| Parameter | Effect | Citation |
|---|---|---|
| Liver Weight | Increase | semanticscholar.orgnih.govnih.gov |
| Total Microsomal Protein | Increase | nih.govnih.gov |
| Microsomal Phospholipids | Increase | nih.govnih.gov |
| Cytochrome P-450 Content | Initial Decrease | nih.govnih.govnih.gov |
This interactive table summarizes the key physiological and biochemical effects of this compound on the liver.
Molecular and Cellular Research Methodologies
In Vitro Experimental Systems
In vitro systems are crucial for studying the direct effects of chemical compounds on liver cells and their metabolic machinery in a controlled environment, free from systemic physiological influences.
Isolated Hepatocyte Cultures (e.g., Rat, Chick Embryo)
Isolated primary hepatocytes from rats and chick embryos have served as foundational models for investigating the effects of allylisopropylacetamide. An experimental form of hepatic porphyria, which shares biochemical similarities with acute intermittent porphyria in humans, can be readily induced in rats through the administration of this compound. researchgate.net Ultrastructural studies of hepatocytes from rats treated with AIA have shown significant proliferation of the smooth endoplasmic reticulum and enlargement of various intracellular organelles. researchgate.net
Cultures of embryonic chick liver cells have been particularly valuable. In this system, this compound is a well-established inducer of δ-aminolevulinate synthetase (ALAS), the rate-limiting enzyme in the heme biosynthesis pathway. researchgate.netjcritintensivecare.org Studies using these cultures have demonstrated that this compound can induce porphyrin biosynthesis. porphyrie.net This model has also been instrumental in studying the regulatory mechanisms of heme metabolism, such as the inhibitory effects of cobalt on the induction of ALAS by porphyrinogenic compounds like this compound. jcritintensivecare.org
Microsomal Preparations for Metabolic Studies
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P-450 (CYP) system. They are an essential tool for detailed metabolic studies. nih.gov The metabolism of this compound has been investigated in microsomal preparations from phenobarbital-pretreated rats, revealing that its biotransformation proceeds via three main cytochrome P-450-dependent pathways. nih.gov These pathways involve olefin oxidation, which is the major route, as well as aliphatic and allylic hydroxylation. nih.gov
The use of oxygen-18 labeling in these microsomal studies has helped to elucidate the reaction mechanism, supporting the formation of an AIA epoxide as an initial, reactive intermediate. nih.gov This intermediate is thought to play a key role in the alkylation of cellular components. nih.gov Furthermore, studies with microsomes from phenobarbital-treated rabbits have shown that this compound causes a significant decrease in the levels of both the total cytochrome P-450 chromophore and the specific P-450 2 protein, suggesting that the destruction of the heme prosthetic group by AIA may lead to enhanced degradation of the apoprotein. ijomeh.eu
| Pathway | Description | Key Intermediate | Reference |
|---|---|---|---|
| Olefin Oxidation | Major route of biotransformation, leading to the formation of a γ-butyrolactone. | AIA epoxide | nih.gov |
| Aliphatic Hydroxylation | Cytochrome P-450-dependent hydroxylation at the C-3' position. | - | nih.gov |
| Allylic Hydroxylation | Cytochrome P-450-dependent hydroxylation at the C-3 position. | - | nih.gov |
Hepatic Cell Culture Models for Porphyrinogenicity Assessment
Assessing the potential of chemical compounds to induce porphyria (porphyrinogenicity) is a critical aspect of toxicology. Various hepatic cell culture models have been developed and utilized for this purpose, with this compound often serving as a potent positive control due to its known ability to induce 5-aminolevulinic acid synthase-1 (ALAS-1). researchgate.net
A fluorescence-based in vitro assay has been developed to screen for porphyrinogenicity using several hepatic cell lines. researchgate.net The models studied include HepG2 cells, Leghorn Male Hepatoma (LMH) cells, 3D HepG2 organoids, and 3D organoids from primary human liver cells. researchgate.net These assays take advantage of the fluorescent properties of protoporphyrin IX, the final intermediate in the heme biosynthesis pathway, to measure its accumulation. Among these models, LMH cells were found to be a particularly robust system for predicting the porphyrinogenicity of compounds. researchgate.net
| Cell Model | Description | Use with this compound | Reference |
|---|---|---|---|
| LMH (Leghorn Male Hepatoma) | Chicken hepatoma cell line. | Used as a positive control for its potent induction of ALAS-1; found to be a robust model for predicting porphyrinogenicity. | researchgate.net |
| HepG2 | Human liver cancer cell line. | Used in a panel of cell models to assess drug-induced porphyrinogenicity. | researchgate.net |
| 3D HepG2 Organoids | Three-dimensional culture of HepG2 cells. | Part of a comparative study of in vitro models for porphyrogenicity testing. | researchgate.net |
| 3D Primary Human Liver Organoids | Three-dimensional culture of primary human hepatocytes. | Used to create a more physiologically relevant model for assessing porphyrogenicity. | researchgate.net |
Molecular Biology Techniques
Molecular biology techniques have enabled researchers to investigate the effects of this compound at the level of gene expression, providing direct evidence for its influence on the transcription of key enzymes in hepatic metabolism.
Nucleic Acid Hybridization Studies (e.g., cDNA Probes)
Nucleic acid hybridization is a technique used to detect specific DNA or RNA sequences. Probes, which are labeled single-stranded nucleic acid fragments, are used to bind to their complementary target sequence. This methodology has been applied to study the induction of gene expression by this compound.
In studies using chick embryos, a cDNA probe specific for a drug-induced cytochrome P-450 mRNA was developed. Using an RNA-DNA 'dot' hybridization technique, researchers demonstrated that treatment with this compound led to a 3- to 5-fold increase in the level of this specific cytochrome P-450 mRNA. These studies provided direct evidence that this compound causes an increase in the cellular concentration of specific mRNA molecules, suggesting that its mechanism of action involves the enhanced transcription of the corresponding gene.
Quantitative Real-Time PCR for Gene Expression Analysis
Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique for measuring the quantity of a specific RNA transcript in a biological sample. It involves reverse transcribing RNA into cDNA, followed by PCR amplification with real-time detection of the product. This method allows for the precise quantification of changes in gene expression in response to a chemical stimulus.
The technique has been used to confirm and quantify the induction of key genes by this compound. In a rabbit model of variegate porphyria, repeated administration of this compound, along with rifampicin (B610482), resulted in a strong induction of Alas1 and heme oxygenase-1 (Ho-1) gene expression in the liver, as measured by real-time PCR. researchgate.net Similarly, in LMH chicken hepatoma cells, this compound was shown to induce ALAS1 mRNA levels, and the relative potency of this induction could be quantified using a Taqman-based real-time PCR system. These findings corroborate that a primary molecular effect of this compound is the transcriptional activation of the ALAS1 gene, the rate-limiting step in hepatic heme synthesis. researchgate.net
| Gene | Experimental System | Observed Effect | Reference |
|---|---|---|---|
| ALAS1 (5-aminolevulinate synthase 1) | Rabbit Liver (in vivo) | Strong induction of mRNA expression. | researchgate.net |
| HO-1 (Heme oxygenase-1) | Rabbit Liver (in vivo) | Strong induction of mRNA expression. | researchgate.net |
| ALAS1 (5-aminolevulinate synthase 1) | LMH Chicken Hepatoma Cells (in vitro) | Induction of mRNA levels, with potency comparable to other inducers like phenobarbital (B1680315). |
Analysis of Nuclear Ribonucleic Acid Synthesis
Research has demonstrated that this compound has a specific effect on the synthesis of nuclear ribonucleic acid (RNA) in rat liver cells. portlandpress.comnih.gov Studies have shown that AIA administration leads to an increase in nucleoplasmic RNA synthesis. portlandpress.comnih.gov This stimulatory effect is noteworthy because it is linked to the induction of δ-aminolevulinate synthetase (ALAS), the rate-limiting enzyme in heme biosynthesis. portlandpress.comnih.gov
The induction of ALAS by AIA and the subsequent increase in nuclear RNA synthesis appear to be interconnected processes. The drug-mediated increase in nucleoplasmic RNA synthesis can be blocked by inhibitors of protein synthesis, such as cycloheximide, and by hemin (B1673052), the end-product of the heme pathway. portlandpress.comnih.gov This suggests that the stimulation of RNA synthesis by AIA is dependent on ongoing protein synthesis and is regulated by the intracellular heme concentration. portlandpress.comnih.govoup.com Evidence also suggests that the inhibitory effect of hemin on ALAS induction may be due to the inhibition of messenger RNA (mRNA) synthesis. oup.com
Table 1: Effect of this compound on Nuclear RNA Synthesis in Rat Liver
| Treatment | Effect on Nucleoplasmic RNA Synthesis | Key Inhibitors | Reference |
|---|---|---|---|
| This compound | Increase | Cycloheximide, Hemin | portlandpress.comnih.gov |
| Cycloheximide + this compound | Blockade of AIA-mediated increase | - | portlandpress.comnih.gov |
| Hemin + this compound | Blockade of AIA-mediated increase | - | portlandpress.comnih.gov |
Biochemical and Enzymatic Assays
Measurement of Heme Biosynthesis Enzyme Activities
This compound has been extensively used to study the activities of various enzymes involved in the heme biosynthesis pathway. A primary focus has been on its potent induction of δ-aminolevulinate synthetase (ALAS), the first and rate-limiting enzyme of this pathway. nih.govoup.comnih.gov The induction of ALAS by AIA has been observed in various experimental models, including isolated rat hepatocytes and organ cultures of chick embryo liver. nih.govoup.com
The induction of ALAS by AIA is a key event that leads to the accumulation of porphyrin precursors, a hallmark of porphyria. nih.gov This induction appears to occur primarily at the transcriptional level, stimulating the synthesis of the ALAS enzyme. oup.com The half-life of ALAS induced by AIA in chick embryo liver organ culture has been determined to be approximately 2 hours. oup.com
In addition to ALAS, the activity of other enzymes in the heme pathway is also affected. For instance, AIA has been shown to induce ferrochelatase activity in isolated rat hepatocytes. nih.gov Ferrochelatase is the terminal enzyme of the pathway, responsible for inserting ferrous iron into protoporphyrin IX to form heme. researchgate.net Conversely, AIA can indirectly lead to the inhibition of uroporphyrinogen decarboxylase. nih.gov This occurs through the AIA-mediated destruction of cytochrome P-450 heme, which depletes the regulatory heme pool and can lead to the formation of inhibitors of this enzyme. nih.gov
Table 2: Effect of this compound on Heme Biosynthesis Enzyme Activities
| Enzyme | Effect of this compound | Experimental System | Reference |
|---|---|---|---|
| δ-Aminolevulinate Synthetase (ALAS) | Induction | Isolated rat hepatocytes, Chick embryo liver organ culture | nih.govoup.com |
| Ferrochelatase | Induction | Isolated rat hepatocytes | nih.gov |
| Uroporphyrinogen Decarboxylase | Inhibition (indirect) | - | nih.gov |
Cytochrome P450 Induction and Inactivation Assays
This compound plays a dual role in its interaction with the cytochrome P450 (CYP) enzyme system, acting as both an inducer and an inactivator. nih.govnih.gov Studies in cultured chick embryo hepatocytes have shown that AIA can induce the de novo synthesis of cytochrome P-450. nih.gov Interestingly, research suggests that AIA and phenobarbital, another well-known inducer, induce at least one common form of cytochrome P-450. nih.gov
However, the more prominent and mechanistically significant interaction of AIA with CYP enzymes is its role as a mechanism-based inactivator. nih.govnih.gov This inactivation is a consequence of the metabolism of AIA by CYP enzymes, which leads to the destruction of the enzyme's own heme prosthetic group. nih.gov This process is often referred to as "suicide inactivation" because the enzyme essentially brings about its own destruction by metabolizing the compound.
In vivo studies in rats pre-treated with phenobarbital have demonstrated that administration of AIA results in a significant loss of hepatic cytochrome P-450 content. nih.gov This loss reflects the inactivation of several phenobarbital-inducible and constitutive CYP isozymes. nih.gov For some of these isozymes, the apoprotein remains intact and can be functionally reconstituted with exogenous hemin, indicating that the primary damage is the loss of the heme group. nih.gov However, for other isozymes, the inactivation is not reversible with hemin, suggesting a more complex mechanism of damage. nih.gov It is noteworthy that while AIA inactivates several rat CYP isozymes, studies with cDNA-expressed human CYP isozymes have shown that it does not inactivate the specific human isoforms tested. nih.gov
Table 3: Interaction of this compound with Cytochrome P450
| Interaction | Effect | Experimental System | Key Findings | Reference |
|---|---|---|---|---|
| Induction | Enhanced de novo synthesis of CYP | Cultured chick embryo hepatocytes | Induces a common form of CYP with phenobarbital. | nih.gov |
| Inactivation | Loss of hepatic CYP content | Phenobarbital-pretreated rats | Mechanism-based inactivation through heme destruction. Inactivation of multiple isozymes. | nih.govnih.gov |
| Inactivation | No inactivation | cDNA-expressed human CYP isozymes (1A1, 1A2, 2C9, 2D6, 3A4) | Did not inactivate the tested human isoforms. | nih.gov |
Analysis of Metabolite Formation using Isotopic Labeling
Isotopic labeling techniques have been crucial in elucidating the metabolic pathways of this compound and identifying the reactive intermediates responsible for its biological effects. nih.gov Studies using microsomal preparations from phenobarbital-pretreated rats have identified three main cytochrome P-450-dependent metabolic routes for AIA: aliphatic hydroxylation, allylic hydroxylation, and olefin oxidation. nih.gov
The major pathway of biotransformation is olefin oxidation, which ultimately leads to the formation of a γ-butyrolactone derivative. nih.gov To understand the mechanism of this conversion, experiments have been conducted using oxygen-18 (¹⁸O₂) and H₂¹⁸O. nih.gov The pattern of label incorporation into the γ-lactone product, as determined by gas chromatography/mass spectrometry (GC/MS), supports a mechanism involving the initial formation of an AIA epoxide. nih.gov
This highly reactive epoxide intermediate is not stable and rapidly undergoes an intramolecular rearrangement to form a protonated iminolactone. nih.gov This species is then hydrolyzed to the stable γ-lactone metabolite. nih.gov Importantly, the dihydrodiol metabolite, which would be expected from the direct hydrolysis of the epoxide, was not detected, and the isotopic labeling data ruled it out as a precursor to the γ-lactone. nih.gov These findings indicate that the AIA epoxide and the subsequent protonated iminolactone are key reactive intermediates that likely play a role in the alkylation of cellular components, which is a known consequence of AIA metabolism. nih.gov
Table 4: Metabolite Formation from this compound
| Metabolic Pathway | Key Intermediate(s) | Final Product | Isotopic Labeling Findings | Reference |
|---|---|---|---|---|
| Olefin Oxidation | AIA epoxide, Protonated iminolactone | γ-butyrolactone | ¹⁸O labeling supports epoxide formation and intramolecular rearrangement. Excludes dihydrodiol as an intermediate. | nih.gov |
| Aliphatic Hydroxylation | - | - | Minor pathway | nih.gov |
| Allylic Hydroxylation | - | - | Minor pathway | nih.gov |
Comparative Studies with Other Porphyrinogenic and Xenobiotic Agents
Comparison with Barbiturates and Related Compounds
The porphyrinogenic effects of allylisopropylacetamide are frequently compared with those of barbiturates and structurally related compounds, which also interact with the heme biosynthetic pathway.
Phenobarbital (B1680315), a widely used barbiturate (B1230296), and 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) are classic inducers of hepatic cytochrome P450 (CYP) and serve as important comparators for AIA.
Successive administrations of AIA lead to an increase in liver weight and microsomal protein content. nih.gov While phenobarbital also produces these effects, it is considered a weaker inducer of δ-aminolevulinate synthetase (ALAS), the rate-limiting enzyme in heme synthesis, compared to AIA. nih.gov A key distinguishing feature is that AIA causes an initial, rapid decrease in the content of cytochrome P-450, a phenomenon not observed with phenobarbital. nih.gov Furthermore, the administration of hematin (B1673048) can counteract many of the biochemical effects induced by phenobarbital, but it is not effective against those caused by AIA. nih.gov
DDC is another potent porphyrinogenic agent that, like AIA, causes a rapid decrease in hepatic cytochrome P-450 levels. researchgate.net The administration of DDC in animal models results in the inhibition of the mitochondrial enzyme ferrochelatase, which is responsible for inserting iron into protoporphyrin IX to form heme. researchgate.net This inhibition leads to a significant accumulation of protoporphyrin IX. researchgate.net While both AIA and DDC disrupt heme synthesis, the primary mechanism of DDC involves the inhibition of ferrochelatase, leading to porphyrin accumulation. researchgate.net
Table 1: Comparative Effects of AIA, Phenobarbital, and DDC
| Feature | This compound (AIA) | Phenobarbital | 3,5-Diethoxycarbonyl-1,4-dihydrocollidine (DDC) |
|---|---|---|---|
| Primary Effect | Induces experimental porphyria | Sedative, anticonvulsant | Induces experimental porphyria |
| ALAS Induction | Potent inducer nih.gov | Weaker inducer nih.gov | Inducer |
| Initial Cytochrome P-450 | Rapid decrease nih.govresearchgate.net | No initial decrease nih.gov | Rapid decrease researchgate.net |
| Ferrochelatase Inhibition | Indirect effects | No direct inhibition | Potent inhibitor researchgate.net |
| Hematin Counteraction | Ineffective nih.gov | Effective nih.gov | Not applicable |
Sedormid, the brand name for apronal (B1667573) (allylisopropylacetylurea), is structurally similar to AIA and is also known for its porphyrinogenic properties. scilit.comnih.gov Though not technically a barbiturate due to its open-chain carbamide structure, its actions are comparable, albeit milder. scilit.com Sedormid, or its more water-soluble analog AIA, has been historically used to induce experimental porphyria, highlighting their similar effects on the heme pathway. nih.gov
Barbiturates themselves are a class of drugs derived from barbituric acid and are classified by their duration of action, ranging from ultrashort to long-acting. kisti.re.kr While phenobarbital is a long-acting barbiturate, others like amobarbital and secobarbital are short-to-intermediate acting. kisti.re.krnih.gov The primary porphyrinogenic concerns have been associated with compounds that significantly induce ALAS.
The study of AIA analogs provides insight into the structure-activity relationship concerning porphyrin induction. Propylisopropylacetamide (B1218458) (PIA), a saturated analog of AIA, is also an inducer of ALAS activity and porphyrin accumulation. cdnsciencepub.comkarger.com However, a critical difference exists in their interaction with cytochrome P-450. AIA administration leads to an initial sharp decrease in hepatic cytochrome P-450 levels, which is then followed by an induction phase. cdnsciencepub.com In contrast, PIA does not cause this initial destructive phase but still produces a later induction of cytochrome P-450. cdnsciencepub.com This finding suggests that the initial loss of cytochrome P-450 is not an absolute prerequisite for the induction of ALAS. cdnsciencepub.com
Both AIA and PIA have been shown to increase the activity of ALAS and elevate levels of hepatic porphyrins and triglycerides. karger.com This contrasts with another analog, 2-isopropyl-4-hydroxyvaleric acid, which has no significant effect on these parameters. karger.com This suggests that the amide functional group present in both AIA and PIA is crucial for their activity on porphyrin and lipid metabolism. karger.com
Table 2: Comparison of this compound (AIA) and its Analog Propylisopropylacetamide (PIA)
| Feature | This compound (AIA) | Propylisopropylacetamide (PIA) |
|---|---|---|
| Chemical Structure | Contains an allyl group (unsaturated) | Contains a propyl group (saturated) |
| ALAS Induction | Potent inducer cdnsciencepub.comkarger.com | Inducer cdnsciencepub.comkarger.com |
| Initial Cytochrome P-450 Effect | Causes a decrease cdnsciencepub.com | No initial decrease cdnsciencepub.com |
| Porphyrin Accumulation | Induces karger.com | Induces karger.com |
| Effect on Hepatic Triglycerides | Increases karger.com | Increases karger.com |
Differential Effects of Other Cytochrome P450 Inducers
The induction of cytochrome P450 enzymes is a key mechanism in the metabolism of xenobiotics. Different classes of inducers activate distinct pathways, leading to varied physiological responses compared to AIA.
Polycyclic aromatic hydrocarbons (PAHs) like 3-methylcholanthrene (B14862) (3-MC) and beta-naphthoflavone (B1666907) represent a different class of CYP inducers. nih.govresearchgate.net These compounds primarily induce the CYP1A family of enzymes (CYP1A1 and CYP1A2). nih.govnih.gov The mechanism of induction by PAHs involves binding to the aryl hydrocarbon receptor (AhR), a cytosolic protein. nih.gov This ligand-receptor complex translocates to the nucleus, where it activates the transcription of target genes, including those for CYP1A enzymes. nih.gov
This mechanism differs from that of AIA, which involves a more complex process including initial P450 destruction and subsequent induction that is not primarily mediated by the AhR. 3-MC can cause a sustained induction of CYP1A enzymes that can persist for over three weeks. wikipedia.org This persistent induction is linked to the sustained transcriptional activation of the corresponding promoters. nih.govwikipedia.org
Pregnenolone-16 alpha-carbonitrile (PCN) is a classic inducer of the cytochrome P450 3A (CYP3A) subfamily of enzymes. nih.gov It exerts its effects primarily through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov
Studies have shown that PCN has differential effects on CYP expression depending on the tissue. For instance, in mice, PCN treatment leads to the induction of CYP3A11 and CYP2B10 in the liver, while simultaneously suppressing their expression in the hippocampus. nih.gov The regulation of P450 genes by PCN can be complex. For example, P450PCN1 mRNA is induced by PCN, dexamethasone, and phenobarbital. In contrast, P450PCN2 mRNA is not significantly induced by PCN but is readily induced by phenobarbital. gla.ac.uk This highlights a distinct regulatory pathway for CYP induction compared to the mechanisms activated by this compound.
Gender-Dependent Responses to this compound
The biological response to the porphyrinogenic agent this compound (AIA) exhibits notable differences between genders, a phenomenon extensively studied in various animal models. These distinctions are primarily rooted in the differential expression and regulation of enzymes involved in heme biosynthesis and drug metabolism, which are significantly influenced by sex hormones.
Research has consistently demonstrated that female animals often exhibit a more pronounced response to AIA-induced porphyria compared to their male counterparts. researchgate.net This heightened susceptibility in females is linked to the influence of sex steroids on several key enzymes in the heme synthesis pathway. researchgate.net Studies in rodent models, for instance, have revealed that the activities of crucial enzymes like porphobilinogen (B132115) deaminase, uroporphyrinogen decarboxylase, coproporphyrinogen oxidase, and protoporphyrinogen (B1215707) oxidase are influenced by sex hormones, with females generally showing higher enzyme activities. researchgate.net
One of the most critical enzymes in this context is δ-aminolevulinate synthase (ALA-S), the rate-limiting enzyme in heme biosynthesis. The induction of ALA-S is a hallmark of AIA-induced porphyria. Studies have shown that the administration of AIA leads to a significant increase in ALA-S activity, and the magnitude of this induction can vary between sexes. For example, in a study using a mouse model of Acute Intermittent Porphyria (AIP), female mice showed a greater induction of ALA-S in the liver compared to male mice after AIA administration. nih.gov While AIA triggered neurological symptoms in male AIP mice that were less pronounced in females, the biochemical induction of ALA-S was actually greater in the females. nih.gov
This differential response is not limited to the liver. A study on T1 mice (with a 50% reduction in PBG-D activity) showed that AIA administration resulted in a 130% increase in ALA-S activity in the liver of males and a 60% increase in females. conicet.gov.ar In the kidneys of the same mouse model, the induction was 140% in males and 110% in females. conicet.gov.ar However, in a more severe AIP model (with a 70% reduction in PBG-D activity), the induction of ALA-S in the liver was strikingly higher in females (13-fold) compared to males (280%). conicet.gov.ar
The underlying mechanisms for these gender-dependent responses are complex and involve the interplay of hormones with the molecular machinery of drug metabolism. It is well-established that the expression of certain cytochrome P450 (CYP) enzymes, which are involved in the metabolism of a vast array of compounds including AIA, is sex-dependent in rodents. nih.gov For example, in rats, specific CYP isoforms like CYP2C11, CYP2C13, and CYP3A2 are predominantly expressed in males, while CYP2C12 is female-specific. nih.gov These differences in hepatic metabolism can lead to gender-related variations in the pharmacokinetics and pharmacodynamics of xenobiotics. nih.gov
Furthermore, hormonal states such as pregnancy can significantly alter the response to porphyrinogenic agents. Studies in pregnant rats have shown a greatly decreased induction of ALA-S by AIA, highlighting the profound influence of hormonal fluctuations on heme metabolism. nih.gov
The following tables summarize the detailed research findings on the gender-dependent responses to this compound in animal models.
Table 1: Gender-Dependent Induction of δ-Aminolevulinate Synthase (ALA-S) by this compound in Different Mouse Models
| Mouse Model | Tissue | Gender | Percentage Increase in ALA-S Activity |
|---|---|---|---|
| T1 (PBG-D activity 50% diminished) | Liver | Male | 130% |
| Female | 60% | ||
| Kidney | Male | 140% | |
| Female | 110% | ||
| AIP (PBG-D activity 70% reduced) | Liver | Male | 280% |
| Female | 13-fold (1300%) |
Data sourced from a comparative study on the effects of porphyrinogenic drugs in murine models of Acute Intermittent Porphyria. conicet.gov.ar
Table 2: Overview of Factors Contributing to Gender-Dependent Responses to this compound
| Factor | Observation | Implication for Gender Differences |
|---|---|---|
| Sex Hormones | Sex steroids influence the activity of several heme biosynthetic enzymes. researchgate.net | Females often show higher basal activities of certain enzymes, potentially predisposing them to a stronger response to porphyrinogenic agents. |
| δ-Aminolevulinate Synthase (ALA-S) Induction | The magnitude of ALA-S induction by AIA differs between males and females, with females sometimes showing a much greater response, particularly in severe porphyria models. nih.govconicet.gov.ar | This can lead to a more significant disruption of the heme pathway in females. |
| Cytochrome P450 (CYP) Enzymes | The expression of hepatic CYP enzymes is often sex-specific in rodents. nih.gov | Differences in AIA metabolism can lead to varying levels of the active metabolites that induce porphyria. |
| Hormonal Status | Pregnancy significantly diminishes the induction of ALA-S by AIA in rats. nih.gov | This indicates that hormonal fluctuations throughout the reproductive cycle can modulate susceptibility to AIA. |
| Neurological Symptoms vs. Biochemical Changes | In AIP mice, males exhibited more pronounced neurological signs, while females showed greater biochemical (ALA-S) induction. nih.gov | This suggests a dissociation between the degree of biochemical disturbance and the manifestation of neurological symptoms, which may also be gender-dependent. |
Future Directions and Translational Research Implications
Elucidation of Remaining Unknowns in Allylisopropylacetamide's Mechanism of Action
While the primary mechanism of this compound-induced porphyria is understood to involve the suicidal inactivation of cytochrome P-450 and subsequent upregulation of 5-aminolevulinate synthase (ALAS-1), several nuances of its action are yet to be fully elucidated. The metabolism of AIA is known to proceed through multiple cytochrome P-450-dependent pathways, including aliphatic hydroxylation, allylic hydroxylation, and olefin oxidation. nih.gov The latter is the major route and leads to the formation of a reactive AIA epoxide intermediate. nih.gov This epoxide is believed to play a key role in the alkylation of cellular constituents. nih.gov
However, the precise downstream consequences of these metabolic pathways and the full spectrum of cellular targets of AIA's reactive intermediates are not completely characterized. For instance, the exact mechanisms by which AIA affects mitochondrial respiratory chain complexes remain an area of active investigation. mdpi.com Studies in mice have shown that AIA can decrease the activity of Complex I-III, Complex II-III, and Complex II of the mitochondrial respiratory chain. mdpi.com A deeper understanding of these off-target effects is necessary for a comprehensive view of AIA's cellular toxicology.
Key Unresolved Questions:
What are the specific downstream signaling pathways activated or inhibited by the N-alkylation of protoporphyrin IX by AIA?
Beyond cytochrome P-450, what other cellular proteins are adducted by AIA's reactive metabolites, and what are the functional consequences of these interactions?
How does AIA-induced oxidative stress specifically contribute to the observed mitochondrial dysfunction, and what are the long-term consequences for cellular health?
Development of Advanced In Vitro and In Vivo Models
Future research on this compound will greatly benefit from the development and application of more sophisticated experimental models that can more accurately recapitulate human physiology. While traditional 2D cell cultures and animal models have been invaluable, they have limitations in predicting human responses. nih.govresearchgate.net
The emergence of three-dimensional (3D) in vitro models, such as organoids and spheroids, offers a promising avenue for studying AIA's effects in a more physiologically relevant context. nih.govmdpi.comnih.gov Liver organoids, for example, can be generated from human induced pluripotent stem cells (iPSCs) and can replicate many aspects of the complex organization of the native liver. nih.gov These models could be instrumental in dissecting the intricate cell-cell interactions and metabolic responses to AIA exposure. Organ-on-a-chip platforms that combine different cell types, such as gut and liver cells, can provide a more holistic view of AIA's absorption and metabolism. nih.gov
In the realm of in vivo studies, the development of "humanized" mouse models, which have been genetically modified to express human genes, could provide more translatable data. researchgate.net For instance, mice expressing human cytochrome P-450 enzymes could offer more accurate insights into the metabolism and toxicity of AIA in humans.
Potential of Advanced Models in AIA Research:
| Model Type | Potential Application in AIA Research | Key Advantages |
| Liver Organoids | Investigating the dose-dependent induction of ALAS-1 and subsequent porphyrin accumulation in a human-relevant system. nih.gov | Genetically stable, recapitulate tissue-like structures, suitable for personalized medicine studies. nih.gov |
| Gut-Liver-on-a-Chip | Studying the first-pass metabolism of AIA and its impact on both intestinal and hepatic cells in an integrated system. nih.gov | Mimics in vivo organ-organ interactions, allows for the study of drug absorption and metabolism. nih.gov |
| Humanized Mouse Models | Evaluating the specific human cytochrome P-450 isozymes involved in AIA metabolism and toxicity. | Provides a more accurate in vivo representation of human-specific metabolic pathways. |
Contribution of this compound Research to Understanding Human Acute Porphyrias
This compound has historically been a cornerstone in the study of acute intermittent porphyria (AIP) and other acute hepatic porphyrias. mdpi.commdpi.com These are a group of rare genetic disorders resulting from deficiencies in the heme biosynthesis pathway. mdpi.com By inducing a chemical phenocopy of acute porphyria in animal models, AIA has allowed researchers to investigate the underlying disease mechanisms and to test potential therapeutic interventions. nih.govnih.gov
The use of AIA in preclinical models has been instrumental in demonstrating the critical role of ALAS-1 in the pathophysiology of acute porphyric attacks. nih.gov This understanding has paved the way for the development of novel therapies aimed at reducing ALAS-1 levels, such as givosiran, an RNA interference therapeutic. porphyriafoundation.orgnih.gov
Future research using AIA in advanced models, as described above, will continue to contribute to our understanding of human acute porphyrias. For example, patient-derived organoids could be used to study how different genetic mutations causing porphyria influence the cellular response to porphyrinogenic agents like AIA. This could lead to more personalized approaches to disease management and treatment.
Implications for Drug Development and Predictive Toxicology
The well-characterized porphyrinogenic properties of this compound make it a valuable tool in the field of predictive toxicology. nih.govpharmtech.comnih.gov A significant challenge in drug development is the early identification of compounds that may be toxic. pharmtech.com The potential of a new drug to induce porphyria is a critical safety concern, particularly for individuals with underlying genetic predispositions. porphyriafoundation.org
AIA can be used as a positive control in in vitro screening assays to assess the porphyrogenicity of new chemical entities. nih.gov For instance, hepatic cell lines or organoids can be treated with a test compound, and the induction of ALAS-1 or the accumulation of porphyrins can be measured and compared to the effects of AIA. nih.gov This allows for the early flagging of potentially harmful compounds, reducing the risk of late-stage drug development failures. nih.gov
Role of AIA in Predictive Toxicology:
| Application Area | How AIA is Utilized | Desired Outcome |
| High-Throughput Screening | As a reference compound to validate the sensitivity of in vitro assays designed to detect porphyrinogenic potential. nih.gov | Early identification of drug candidates with a high risk of inducing porphyria. |
| Mechanistic Toxicology | To investigate the molecular mechanisms by which different classes of chemicals induce heme biosynthesis pathway dysregulation. | A deeper understanding of structure-activity relationships for porphyrinogenicity. |
| Development of In Silico Models | To provide robust training data for machine learning algorithms aimed at predicting chemical toxicity. | Accurate and rapid computational screening of large chemical libraries for porphyria risk. |
Q & A
Basic Research Questions
Q. How can researchers characterize the structural and physicochemical properties of Allylisopropylacetamide (AIA) for experimental validation?
- Methodological Answer :
- Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the allylic and isopropyl groups. Mass spectrometry (MS) can validate the molecular weight (141.211 g/mol) and fragmentation patterns .
- Physicochemical Properties : Measure density (0.898 g/cm³) via pycnometry and boiling point (251.3°C) using distillation apparatus. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection .
- Documentation : Follow guidelines in Pharmaceutical Research Instructions for tabulating data (e.g., Roman numerals for tables, self-explanatory footnotes) .
Q. What experimental models are used to study AIA-induced porphyria, and how are biochemical markers quantified?
- Methodological Answer :
- Animal Models : Administer AIA intraperitoneally (e.g., 200–300 mg/kg in rabbits or chicks) to induce hepatic porphyria. Monitor urinary δ-aminolevulinic acid (ALA) and porphobilinogen (PBG) via spectrophotometry .
- Enzyme Assays : Quantify ALA synthase (ALA-S) activity in liver homogenates using radiometric assays. For CYP450 depletion, measure microsomal haem content via the Folin-Ciocalteu method (modified for haem extraction) .
- Controls : Include imidazole-treated cohorts to compare CYP induction kinetics .
Advanced Research Questions
Q. How does AIA differentially regulate CYP450 isoforms, and how can conflicting data from kinetic studies be resolved?
- Methodological Answer :
- Isoform-Specific Analysis : Use Western blotting (e.g., anti-CYP2B1 antibodies) to assess mitochondrial vs. microsomal expression (Fig. 3 in ). Normalize protein loading with Coomassie blue staining.
- Kinetic Contradictions : Rifkind et al. (1982) observed heterogeneous CYP450 responses in chick embryos using enzyme inhibition assays. Reconcile discrepancies by standardizing induction protocols (e.g., dose-response curves, species-specific CYP profiles) .
- Data Presentation : Follow Pharmaceutical Research standards for figures (e.g., color-free publication, self-contained legends) .
Q. What neurobehavioral changes are associated with AIA exposure, and how are limbic system excitability experiments designed?
- Methodological Answer :
- Animal Behavioral Tests : In cats, administer AIA (5–10 mg/kg) and assess discrimination task performance (e.g., reward-motivated lever pressing). Measure hippocampal after-discharge thresholds via stereotactic EEG electrodes .
- Histopathology : Post-mortem analysis of limbic system tissues (e.g., hippocampus) for haem-metabolism markers. Cross-reference with CYP450 activity in liver microsomes .
- Ethical Compliance : Adhere to Beilstein Journal guidelines for experimental reproducibility (e.g., detailed methods in supplementary files) .
Q. How can researchers address contradictions in AIA’s dual role as a CYP450 inducer and suicidal inhibitor?
- Methodological Answer :
- Mechanistic Studies : Conduct time-course experiments to differentiate acute haem depletion (suicidal inhibition) from compensatory ALA-S induction. Use radiolabeled AIA (³H or ¹⁴C) to track metabolite binding to CYP450 .
- Comparative Models : Compare AIA’s effects in rabbits (high CYP induction) vs. rodents (variable sensitivity) to clarify species-specific responses. Cite Ortiz de Montellano (1983) for mechanistic frameworks .
- Data Transparency : Include raw datasets in repositories (e.g., Zenodo) with availability statements per Pharmaceutical Research guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
